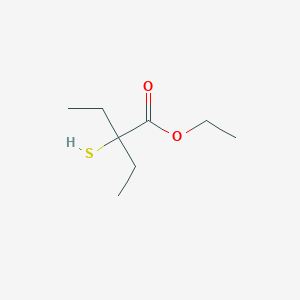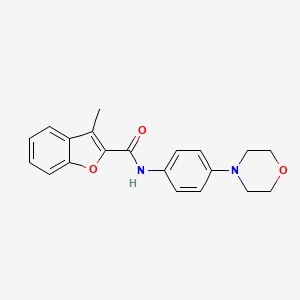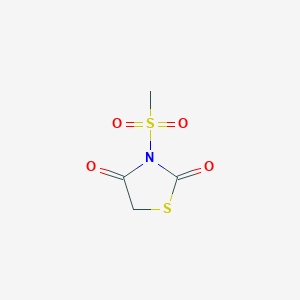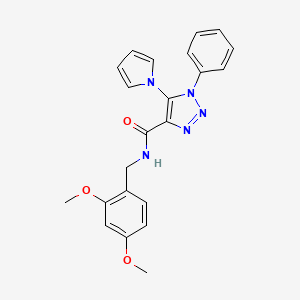
N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The chemical compound is structurally related to a broader class of 1,2,3-triazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. A study by Jadhav et al. (2017) focused on the synthesis of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with various substitutions. These compounds were evaluated for their antimicrobial activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, showcasing moderate to good activities. This highlights the potential of such triazole derivatives in antimicrobial drug development Jadhav, R. P., Raundal, H. N., Patil, A. A., & Bobade, V. D. (2017). Journal of Saudi Chemical Society.
π-Hole Tetrel Bonding Interactions
Ahmed et al. (2020) explored the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including a focus on triazole derivatives with an α-ketoester functionality and phenyl substituents. This study provides insight into the molecular interactions and stability of such compounds, which can be critical for drug design and development, specifically in understanding how molecular modifications affect interaction energies and drug-receptor affinities Ahmed, M. N., Yasin, K. A., Aziz, S., Khan, S., Tahir, M., Gil, D. M., & Frontera, A. (2020). CrystEngComm.
Conversion to N-Acylbenzotriazoles
N-Acylbenzotriazoles are important in organic synthesis as activated derivatives of carboxylic acids. Katritzky et al. (2004) discussed the potential of N-acylbenzotriazoles, including their use as neutral N-acylation agents for the preparation of amides, peptides, and in the synthesis of various organic compounds. This showcases the versatility of triazole derivatives in synthetic organic chemistry, providing a route to a wide range of biologically active molecules Katritzky, A., Zhang, Y., & Singh, S. (2004). ChemInform.
Anticancer and Anti-inflammatory Agents
Triazole derivatives have also been evaluated for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, demonstrating significant cytotoxic and 5-lipoxygenase inhibition activities. Such studies underline the potential of triazole derivatives in the development of new therapeutic agents for treating cancer and inflammation Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H. (2016). Bioorganic chemistry.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-18-11-10-16(19(14-18)30-2)15-23-21(28)20-22(26-12-6-7-13-26)27(25-24-20)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKRMMOPVYLQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2977620.png)
![3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2977622.png)
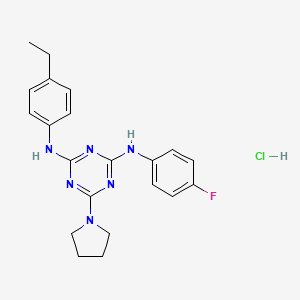
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2977625.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-fluorophenyl)propan-2-yl]amino}acetamide](/img/structure/B2977626.png)
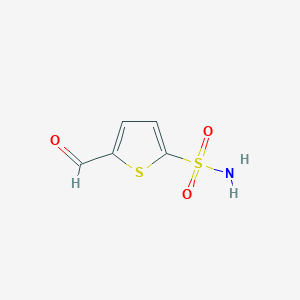
![(NZ)-N-[1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B2977629.png)
![N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2977630.png)


